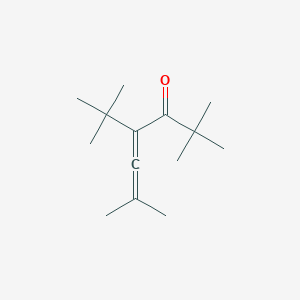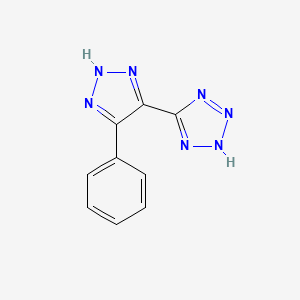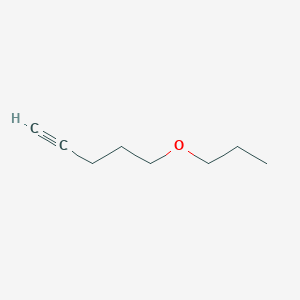
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a hepta-1,3,5-triyn-1-yl group and a phenyl group attached to a thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene can be achieved through various synthetic routes. One common method involves the coupling of a hepta-1,3,5-triyn-1-yl halide with a 5-phenylthiophene derivative under palladium-catalyzed cross-coupling conditions. The reaction typically requires the use of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the triple bonds in the hepta-1,3,5-triyn-1-yl group, converting them into double or single bonds.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, at the phenyl or thiophene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the triple bonds may produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may offer advantages in drug design and development.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it a valuable component in these technologies.
Wirkmechanismus
The mechanism of action of 2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hepta-1,3,5-triyn-1-yl group and the thiophene ring play crucial roles in these interactions, providing binding sites and electronic properties that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene can be compared with other similar compounds, such as:
4-(Hepta-1,3,5-triyn-1-yl)-5-(octa-1,3,5,7-tetrayn-1-yl)cyclopentane-1,3-diol: This compound contains both hepta-1,3,5-triyn-1-yl and octa-1,3,5,7-tetrayn-1-yl groups, making it structurally more complex.
5-(Hepta-1,3,5-triyn-1-yl)-4-(octa-1,3,5,7-tetrayn-1-yl)cyclopent-2-en-1-one: This compound also features multiple triple bonds and a cyclopentene ring, offering different reactivity and properties compared to this compound.
The uniqueness of this compound lies in its combination of a thiophene ring with a hepta-1,3,5-triyn-1-yl group, providing distinct electronic and structural characteristics that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
89913-51-9 |
|---|---|
Molekularformel |
C17H10S |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
2-hepta-1,3,5-triynyl-5-phenylthiophene |
InChI |
InChI=1S/C17H10S/c1-2-3-4-5-9-12-16-13-14-17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13-14H,1H3 |
InChI-Schlüssel |
UGOYLCMSCJDWIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC#CC#CC1=CC=C(S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
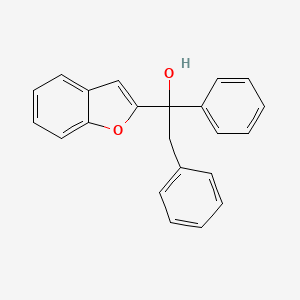
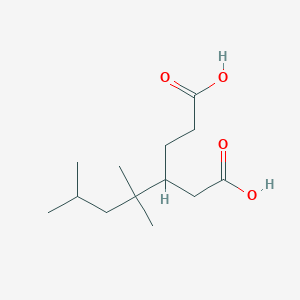
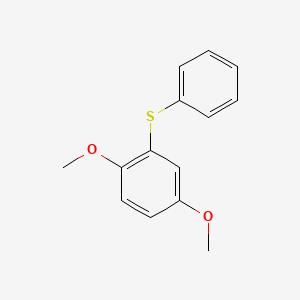
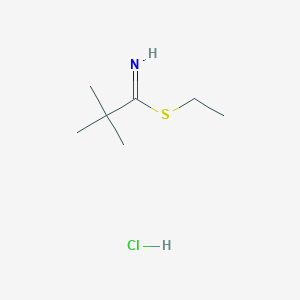
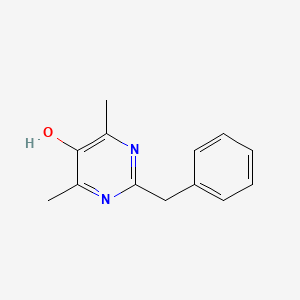
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
